1-Acetamino-5-chloronaphthalene
Description
1-Acetamino-5-chloronaphthalene is a naphthalene derivative featuring an acetamino group (-NHCOCH₃) at the 1-position and a chlorine atom at the 5-position. Structurally, the acetamino group introduces steric bulk and electron-withdrawing characteristics due to the acetyl moiety, distinguishing it from simpler amino-substituted chloronaphthalenes. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, where its substituents may modulate reactivity, solubility, or biological activity.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
N-(5-chloronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)14-12-7-3-4-9-10(12)5-2-6-11(9)13/h2-7H,1H3,(H,14,15) |
InChI Key |
HIWZTNNZKREHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Chlorine substituents at the 5-position (vs. 4-position) may influence electronic effects on the naphthalene ring. For example, a 5-chloro group is meta-directing, whereas a 4-chloro substituent is para-directing, affecting subsequent electrophilic substitution reactions.
Positional Isomerism: Substitution patterns significantly impact physicochemical behavior. For instance, 1-Amino-4-chloronaphthalene’s amino group at the 1-position allows resonance stabilization of the aromatic ring, whereas the 5-chloro substituent in the target compound may introduce steric constraints in planar molecular interactions .
Reactivity and Stability: Compounds with chloromethyl groups (e.g., 1-Chloromethylnaphthalene) exhibit higher reactivity in alkylation reactions compared to chloro or acetamino derivatives, which are more stable under ambient conditions .
Toxicity and Environmental Considerations
- Chloronaphthalenes (e.g., α-chloronaphthalene, CAS 90-13-1) are associated with environmental persistence and bioaccumulation risks .
- Methylnaphthalenes (e.g., 1-methylnaphthalene) demonstrate that substituent position (1- vs. 2-) affects metabolic pathways and toxicity profiles, suggesting similar trends for chloro/acetamino derivatives .
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